molecular formula C14H10HgO4 B1210647 Mercuric benzoate CAS No. 583-15-3

Mercuric benzoate

Cat. No.: B1210647
CAS No.: 583-15-3
M. Wt: 442.82 g/mol
InChI Key: FJKFBLLIOVQLFS-UHFFFAOYSA-L
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Description

Mercuric benzoate, also known as mercury (II) benzoate, is an organomercuric compound with the molecular formula C14H10HgO4. It is a white crystalline solid that is sensitive to light and highly toxic. This compound is known for its historical use in medicine, particularly as an antisyphilitic agent .

Scientific Research Applications

Mercuric benzoate has several applications in scientific research, including:

Safety and Hazards

Mercuric benzoate is highly toxic by inhalation and ingestion . Contact with the substance may cause severe injury or death . It is also a fire hazard as it may decompose upon heating to produce corrosive and/or toxic fumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercuric benzoate can be synthesized through the reaction of mercuric acetate with benzoic acid. The reaction typically involves dissolving mercuric acetate in water and then adding benzoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and acetic acid as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Mercuric benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism by which mercuric benzoate exerts its effects is through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding disrupts the normal function of these proteins, leading to oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. These effects can result in cell injury and death .

Comparison with Similar Compounds

  • Mercuric acetate
  • Mercuric chloride
  • Mercuric oxide
  • Phenylmercuric acetate

Comparison: Mercuric benzoate is unique among these compounds due to its specific structure, which includes two benzoate groups attached to a mercury ion. This structure allows it to participate in unique chemical reactions and interactions compared to other mercuric compounds. For example, while mercuric chloride is commonly used as a disinfectant and mercuric oxide as a catalyst, this compound’s applications are more specialized in organic synthesis and biochemical research .

Properties

IUPAC Name

mercury(2+);dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFBLLIOVQLFS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Hg(C6H5COO)2, C14H10HgO4
Record name MERCURY BENZOATE
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DSSTOX Substance ID

DTXSID70973838
Record name Mercury dibenzoate
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Molecular Weight

442.82 g/mol
Source PubChem
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Physical Description

Mercury benzoate appears as a white crystalline odorless solid. Melting point 165 °C. Sensitive to light. Highly toxic by inhalation and ingestion.
Record name MERCURY BENZOATE
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Solubility

Cryst powder; freely soluble in sodium chloride soln; sol in 90 parts cold, 40 parts boiling water; slightly soluble in alcohol; when boiled with water or alcohol it hydrolyzes to a basic salt and free benzoic acid; odorless /Monohydrate/, SOL IN AMMONIUM CHLORIDE; BENZENE, Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water.
Record name MERCURIC BENZOATE
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Color/Form

White crystals

CAS No.

583-15-3
Record name MERCURY BENZOATE
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URL https://cameochemicals.noaa.gov/chemical/1033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Mercuric benzoate
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Record name MERCURIC BENZOATE
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Record name MERCURIC BENZOATE
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Melting Point

165 °C
Record name MERCURIC BENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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